![molecular formula C15H16ClNO B2795948 {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine CAS No. 1095152-58-1](/img/structure/B2795948.png)
{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine is a chemical compound with the molecular formula C15H16ClNO and a molecular weight of 261.75 g/mol . This compound is characterized by the presence of a chlorophenoxy group attached to a phenylethylamine backbone, with a methyl group attached to the nitrogen atom. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine typically involves the reaction of 3-chlorophenol with 2-bromoethylbenzene under basic conditions to form the intermediate 2-(3-chlorophenoxy)ethylbenzene. This intermediate is then reacted with methylamine to yield the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using techniques such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, reduced amine derivatives, and various substituted phenoxy derivatives. These products are often used as intermediates in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
{1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a tool for investigating the mechanisms of action of various biomolecules.
Medicine: It is used in the development of pharmaceutical compounds and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to {1-[2-(3-Chlorophenoxy)phenyl]ethyl}(methyl)amine include:
- {1-[2-(4-Chlorophenoxy)phenyl]ethyl}(methyl)amine
- {1-[2-(3-Bromophenoxy)phenyl]ethyl}(methyl)amine
- {1-[2-(3-Methoxyphenoxy)phenyl]ethyl}(methyl)amine
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. The presence of the chlorophenoxy group enhances its ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in scientific research .
Propiedades
IUPAC Name |
1-[2-(3-chlorophenoxy)phenyl]-N-methylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-11(17-2)14-8-3-4-9-15(14)18-13-7-5-6-12(16)10-13/h3-11,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBHKIUUQSSFGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC2=CC(=CC=C2)Cl)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Bicyclo[1.1.1]pentane-1-sulfonyl fluoride](/img/structure/B2795865.png)

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2795867.png)

![5-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one](/img/structure/B2795869.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2795870.png)
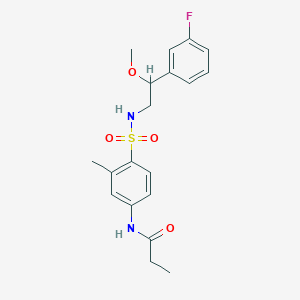
![{[(2-Bromophenyl)methyl]carbamoyl}methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2795874.png)
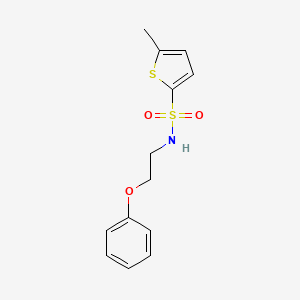
![N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2795878.png)
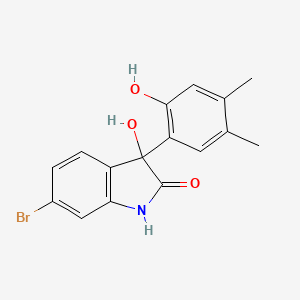
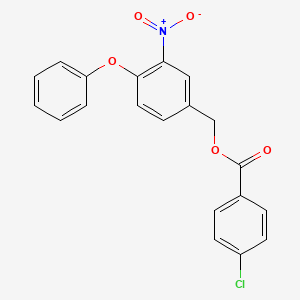
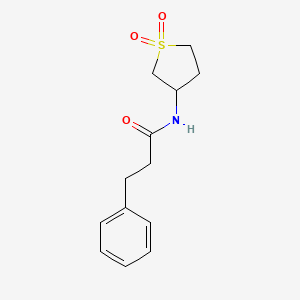
![9-methyl-4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2795886.png)
